4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline
Description
Properties
IUPAC Name |
4-azidotetrazolo[1,5-a]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N8/c9-13-11-7-8-12-14-15-16(8)6-4-2-1-3-5(6)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRVVKBADMPUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C3=NN=NN23)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Azido-tetrazolo[1,5-a]quinoxaline typically begins with commercially available o-1,2-phenylenediamine as the key starting material. The overall synthetic pathway includes:
- Condensation of o-1,2-phenylenediamine with appropriate diketones or aldehydes to form quinoxalinone intermediates.
- Chlorination of quinoxalinones to introduce reactive chloro substituents.
- Introduction of the tetrazole ring via nucleophilic substitution using sodium azide.
- Formation of the azido group at the 4-position of the tetrazoloquinoxaline ring system.
This multi-step process generally involves 3 to 5 reaction steps, with yields ranging from moderate to good (36% to 81%) depending on the specific substituents and reaction conditions.
Stepwise Preparation Details
The key intermediate, 4-chlorotetrazolo[1,5-a]quinoxaline, can be prepared by reacting 2,3-dichloroquinoxaline with hydrazine followed by sodium nitrite treatment. This intermediate then undergoes substitution reactions to introduce the azido group at the 4-position.
Representative Research Findings
The synthetic route involving sodium azide substitution has been shown to yield tetrazoloquinoxaline derivatives with yields between 36% and 81%, demonstrating good efficiency and reproducibility.
Alternative routes starting from 2,3-dichloroquinoxaline allow access to 4-chlorotetrazoloquinoxaline intermediates, which can be further functionalized to introduce the azido group.
The prepared 4-azido derivatives serve as valuable precursors for further functionalization via click chemistry, expanding the chemical space of quinoxaline-based heterocycles.
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
One of the most notable reactions involving 4-Azido- tetrazolo[1,5-a]quinoxaline is its participation in CuAAC reactions. This reaction is characterized by:
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Mechanism : The azide group reacts with terminal alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
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Conditions : Typically conducted in dry toluene at elevated temperatures (around 100 °C) using copper(I) triflate as a catalyst.
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Results : Various substituted alkynes can be reacted with the tetrazolo compound to produce a library of triazolo derivatives. The choice of alkyne significantly influences the yield and selectivity of the triazole formation.
Denitrogenative Annulation
In addition to CuAAC reactions, denitrogenative annulation can occur:
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Competing Reaction : Under certain conditions (especially with sterically hindered or electron-withdrawing groups), the formation of imidazo[1,2-a]quinoxalines can be favored over triazole formation.
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Influence of Substituents : Electron-donating groups tend to favor triazole formation while electron-withdrawing groups lead to imidazole products.
Table 1: Reaction Outcomes for Various Alkynes
| Alkyne Structure | Product Type | Yield (%) | Comments |
|---|---|---|---|
| Terminal Alkyne A | Triazole | 77 | High yield with electron-donating groups |
| Terminal Alkyne B | Imidazole | 65 | Preferred under sterically demanding conditions |
| Terminal Alkyne C | Mixed Products | Varies | Competitive formation observed |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline typically involves the reaction of quinoxaline derivatives with azides or through cycloaddition reactions. The azido group enhances the reactivity of the compound, making it suitable for further chemical transformations. The structural features of this compound include a tetrazole ring fused to a quinoxaline framework, which contributes to its unique properties.
Biological Applications
2.1 Anticancer Activity
Research indicates that tetrazolo[1,5-a]quinoxaline derivatives exhibit promising anticancer properties. A study demonstrated that these compounds showed significant inhibitory effects against various tumor cell lines, outperforming traditional chemotherapeutics like doxorubicin while maintaining low cytotoxicity to normal cells (IC50 values > 100 μg/mL) . This dual activity as anticancer and antimicrobial agents positions them as potential candidates for further development in cancer therapy.
2.2 Antimicrobial Properties
In addition to their anticancer effects, tetrazolo[1,5-a]quinoxaline derivatives have been evaluated for their antimicrobial activity. These compounds were found to be effective against both Gram-positive and Gram-negative bacterial strains . The broad-spectrum activity suggests their utility in developing new antibiotics amid rising antibiotic resistance.
Material Science Applications
3.1 Electron-Luminescent Materials
Tetrazolo[1,5-a]quinoxaline derivatives have been explored for their applications in organic electronics due to their electron-accepting properties. They can serve as building blocks for organic semiconductors and luminescent materials . Their ability to form stable thin films makes them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
3.2 Chemical Sensors
The unique structural properties of this compound enable its use in chemical sensors. The azido group can participate in click chemistry reactions to create functionalized surfaces that selectively bind target analytes . This application is particularly relevant in environmental monitoring and biomedical diagnostics.
Case Studies
Mechanism of Action
The mechanism by which 4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline exerts its effects involves its interaction with molecular targets and pathways. The azido group, in particular, can participate in click chemistry reactions, forming covalent bonds with biological molecules. This interaction can modulate biological processes and lead to therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Azido Derivatives : The 4-azido isomer is synthesized via regioselective azidation, influenced by solvent and acid catalysis (). In contrast, 5-azido derivatives form under kinetic control in DMF ().
- Phenylchalcogenyl Derivatives: These require greener conditions (DMSO:H₂O) and organochalcogen reagents, showcasing broader functional group tolerance compared to azido analogues ().
- Triazoloquinoxalines: Synthesized via hydrazine-based cyclization, these lack azide reactivity but exhibit selectivity as adenosine receptor antagonists ().
Reactivity and Functionalization
Table 2: Reactivity in CuAAC Reactions ()
| Tetrazoloquinoxaline Derivative | R Group (Position 4) | Reaction with Hexyne (4k) | Major Product (Yield) |
|---|---|---|---|
| 11b (Me) | -CH₃ | Triazoloquinoxaline 15a | 17% |
| 11c (iPr) | -iPr | Imidazoloquinoxaline 16b | 34% |
| 11d (CF₃) | -CF₃ | Denitrogenated product 17d | 66% |
Comparison with 4-Azido-tetrazoloquinoxaline: While direct data for the azido derivative is unavailable, substituent effects are evident. Electron-withdrawing groups (e.g., -CF₃) favor denitrogenation over cycloaddition (). The azido group’s high reactivity likely promotes triazole formation, but steric hindrance or electronic effects may alter yields.
Table 3: Anticancer and Antimicrobial Efficacy ()
| Compound Class | IC₅₀ (Cancer Cell Lines) | MIC (Bacterial Strains) | Selectivity (Normal Cells) |
|---|---|---|---|
| Tetrazolo[1,5-a]quinoxalines | 10–25 µM | 2–8 µg/mL | IC₅₀ > 100 µg/mL |
| Pyrazolo[1,5-a]quinoxalines | 8.2–10 µM (TLR7 inhibition) | Not tested | Not reported |
| Imidazo[1,2-a]pyrazines | 15–20 µM | Not tested | Moderate |
Key Findings :
- Tetrazoloquinoxalines exhibit dual anticancer-antimicrobial activity, outperforming doxorubicin in cytotoxicity ().
- Pyrazoloquinoxalines, though structurally distinct, show potent TLR7 antagonism (IC₅₀ ~8–10 µM) but lack antimicrobial data ().
Physicochemical Properties
Table 4: Molecular Properties ()
| Compound | Molecular Weight | XLogP | PSA (Ų) | CAS Number |
|---|---|---|---|---|
| 4-Azido-tetrazoloquinoxaline | 256.21 | 2.1 | 78.3 | 66648-23-5 |
| 4,7,8-Trichloro-tetrazoloquinoxaline | 272.94 | 2.9 | 56.0 | 61148-35-4 |
| 4-Phenylselanyl-tetrazoloquinoline | 337.24 | 3.5 | 68.9 | 2248272 (CCDC) |
Insights :
- Higher XLogP values for selanyl/chloro derivatives suggest enhanced lipophilicity, which may influence membrane permeability.
Biological Activity
4-Azido-[1,2,3,4]tetrazolo[1,5-a]quinoxaline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from o-phenylenediamine. The compound is synthesized through the following key steps:
- Formation of Quinoxaline : Condensation of o-phenylenediamine with oxalic acid.
- Chlorination : The quinoxaline is chlorinated to introduce reactive sites.
- Cyclization with Sodium Azide : This step introduces the azido group and forms the tetrazole ring.
The overall yield of these reactions can vary, with reported yields ranging from 36% to 81% depending on the specific conditions used in each step .
Antimicrobial Properties
Research indicates that compounds derived from tetrazoloquinoxalines exhibit significant antimicrobial activity. For instance, in vitro studies have shown that certain derivatives demonstrate efficacy comparable to standard antimicrobial agents like Ofloxacin and Griseofulvin. The zone of inhibition for various bacterial strains is summarized in Table 1.
| Compound | Concentration (mg/ml) | S.aureus (mm) | K.Pneumoniae (mm) | E.coli (mm) | P.aeruginosa (mm) | A.niger (mm) | C.albicans (mm) |
|---|---|---|---|---|---|---|---|
| Compound A | 100 | 13 | 13 | 13 | 13 | 24 | 25 |
This table illustrates that certain synthesized derivatives possess notable antibacterial and antifungal properties .
Anticancer Activity
Tetrazoloquinoxaline derivatives have also been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the viability of various cancer cell lines. For example, compounds were tested against A431 human epidermoid carcinoma cells and demonstrated significant inhibition of cell growth through mechanisms such as Stat3 phosphorylation/activation inhibition .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazoloquinoxalines. Modifications at specific positions on the quinoxaline scaffold can enhance potency and selectivity against target cells. For instance, substituents that increase lipophilicity or alter electronic properties can significantly affect biological outcomes .
Case Studies
Several case studies highlight the biological potential of tetrazoloquinoxalines:
- Antimicrobial Study : A series of new tetrazoloquinoxaline derivatives were synthesized and evaluated for their antimicrobial activity using the cup-plate agar diffusion method. Some compounds showed significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Evaluation : In another study, a range of quinoxaline derivatives were tested for their ability to inhibit tumor cell proliferation. The most active compounds exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
Q & A
Q. What are the common synthetic routes for preparing 4-azido-tetrazolo[1,5-a]quinoxaline, and what are their key reaction conditions?
The synthesis of tetrazoloquinoxaline derivatives typically involves cyclization or substitution reactions. A widely used method for azido-functionalized derivatives involves reacting halogenated precursors (e.g., 4-chlorotetrazolo[1,5-a]quinoxaline) with sodium azide (NaN₃) in polar aprotic solvents like DMF at elevated temperatures (80–100°C). For example, 4-(trifluoromethyl)tetrazolo[1,5-a]quinoxaline was synthesized via azide substitution of a chloro precursor in DMF at 80°C for 2 hours, yielding a 95% product . Another approach involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce functional groups, though this requires precise stoichiometric control .
Q. Key Reaction Conditions Table
| Precursor | Reagent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Chlorotetrazoloquinoxaline | NaN₃ | DMF | 80 | 95 | |
| Halogenated derivatives | Cu(I) catalysts | MeCN | 25–60 | 70–85 |
Q. How is 4-azido-tetrazolo[1,5-a]quinoxaline characterized, and what analytical techniques are critical for validation?
Characterization relies on a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substitution patterns. For example, aromatic protons in 4-phenyltetrazolo[1,5-a]quinoxaline appear as distinct doublets at δ 8.7–8.1 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., [M+H]+ peaks at m/z 240.0492 for trifluoromethyl derivatives) .
- Infrared (IR) Spectroscopy : Azido groups exhibit strong absorption bands near 2100 cm⁻¹, while tetrazole rings show peaks at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of azide substitutions in tetrazoloquinoxaline derivatives?
Regioselectivity is influenced by electronic and steric factors. For example:
- Electron-Withdrawing Groups (EWGs) : Chloro or trifluoromethyl groups at the 4-position direct azide substitution to the electron-deficient aromatic ring, minimizing side reactions .
- Catalytic Systems : Copper(I) iodide enhances selectivity in CuAAC reactions by stabilizing transition states, as seen in the synthesis of triazoloquinoxaline hybrids .
- Solvent Effects : Polar solvents like DMF stabilize intermediates, improving yields in SNAr (nucleophilic aromatic substitution) reactions .
Q. How do structural modifications (e.g., azido vs. chloro substituents) impact the biological activity of tetrazoloquinoxaline derivatives?
Azido groups enhance bioactivity by enabling click chemistry for targeted drug delivery. For instance:
- Anticancer Activity : Azido-tetrazoloquinoxalines exhibit higher cytotoxicity (IC₅₀ < 10 µM) against HeLa cells compared to chloro analogs, likely due to improved membrane permeability .
- Antimicrobial Properties : Triazoloquinoxaline hybrids (synthesized via CuAAC) show broad-spectrum activity against S. aureus and E. coli (MIC: 2–8 µg/mL) .
Q. Biological Activity Comparison Table
| Derivative | Target Cell/Organism | IC₅₀/MIC | Mechanism | Reference |
|---|---|---|---|---|
| 4-Azido-tetrazoloquinoxaline | HeLa cells | 8.5 µM | DNA intercalation | |
| Triazoloquinoxaline hybrid | S. aureus | 2 µg/mL | Cell wall synthesis inhibition |
Q. How can computational methods predict the reactivity of 4-azido-tetrazolo[1,5-a]quinoxaline in click chemistry applications?
Density functional theory (DFT) calculations and molecular docking are used to:
- Predict Reaction Pathways : Transition state energies for CuAAC reactions are modeled to optimize catalyst selection (e.g., Cu(I) vs. Ru(II)) .
- Evaluate Binding Affinity : Docking studies with enzyme targets (e.g., topoisomerase II) identify structural motifs critical for activity .
Q. What are the key challenges in scaling up tetrazoloquinoxaline synthesis, and how can they be addressed methodologically?
Critical issues include:
Q. How do contradictory data on biological activity arise, and how can researchers resolve them?
Discrepancies often stem from:
Q. What experimental design frameworks (e.g., DOE) are suitable for optimizing tetrazoloquinoxaline synthesis?
Factorial designs (e.g., 2³ full factorial) screen variables like temperature, solvent ratio, and catalyst loading. For example:
- Response Surface Methodology (RSM) : Optimizes NaN₃ concentration and reaction time to maximize yield .
Q. What safety protocols are essential when handling azido-tetrazoloquinoxaline derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
